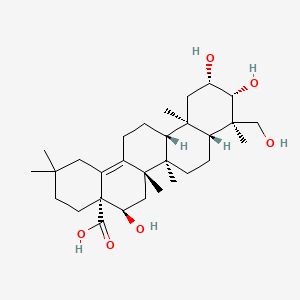

Virgaureagenin F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O6 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h19-23,31-34H,7-16H2,1-6H3,(H,35,36)/t19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m0/s1 |

InChI Key |

JNBVXSJZOUXQGO-NFHAMTCJSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C5CC(CC[C@@]5([C@@H](C[C@@]24C)O)C(=O)O)(C)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C)O)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Bioactive Compounds from Solidago virgaurea: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Solidago virgaurea L., commonly known as European goldenrod, is a perennial herbaceous plant belonging to the Asteraceae family. It has a long history of use in traditional medicine, particularly in Europe and Asia, for the treatment of urinary tract disorders, inflammation, and other ailments.[1][2] Modern scientific research has begun to validate these traditional uses, identifying a diverse array of bioactive compounds within the plant that possess a range of pharmacological activities. This technical guide provides an in-depth overview of the key bioactive compounds isolated from Solidago virgaurea, their demonstrated biological effects with quantitative data, detailed experimental methodologies for their study, and insights into their mechanisms of action at the cellular level.

Major Bioactive Compounds

The primary classes of bioactive compounds identified in Solidago virgaurea include flavonoids, triterpenoid saponins, phenolic glycosides, and phenolic acids.[1][3]

-

Flavonoids: The most prominent flavonoids are derivatives of quercetin and kaempferol, such as rutin, hyperoside, isoquercitrin, and astragalin.[1] These compounds are largely responsible for the antioxidant and anti-inflammatory properties of the plant extracts.

-

Triterpenoid Saponins: Solidago virgaurea contains a complex mixture of oleanane-type triterpene saponins, primarily virgaureasaponins and solidagosaponins. These compounds have demonstrated antimicrobial and anti-inflammatory activities.

-

Phenolic Glycosides: Leiocarposide and virgaureoside are two characteristic phenolic glycosides of Solidago virgaurea. Leiocarposide, in particular, has been investigated for its anti-inflammatory and analgesic effects.[4][5]

-

Phenolic Acids: A variety of phenolic acids, including caffeic acid, chlorogenic acid, ferulic acid, and vanillic acid, contribute to the overall antioxidant capacity of the plant.[1]

-

Essential Oil: The essential oil of Solidago virgaurea is composed of monoterpenes and sesquiterpenes, such as α-pinene, germacrene D, and limonene, which contribute to its antimicrobial properties.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of Solidago virgaurea extracts and its isolated compounds. It is important to note that the activities can vary depending on the extraction method, the part of the plant used, and the specific experimental conditions.

Table 1: Antioxidant Activity of Solidago virgaurea Extracts

| Extract Type | Assay | IC50 / EC50 (µg/mL) | Reference |

| Methanolic Extract | DPPH Radical Scavenging | 74.66 | [6] |

| Methanolic Extract | DPPH Radical Scavenging | 17.22 ± 0.67 | [7] |

| Methanolic Extract | ABTS Radical Scavenging | 9.03 ± 0.11 | [7] |

| Polyphenolic-rich Extract (ASE) | α-glucosidase inhibition | 9.3 ± 0.9 | |

| Polyphenolic-rich Extract (Laser) | α-glucosidase inhibition | 8.6 ± 0.7 |

Table 2: Antimicrobial Activity of Solidago virgaurea Extracts

| Extract Type | Microorganism | MIC (mg/mL) | Reference |

| Methanolic Extract | Staphylococcus aureus | 0.05 | |

| Methanolic Extract | Enterococcus faecalis | 0.05 | |

| Methanolic Extract | Escherichia coli | 0.05 | |

| Methanolic Extract | Bacillus cereus | 0.05 | |

| Methanolic Extract | Uropathogenic Escherichia coli | 45 | [8] |

| Ethanolic Extract | Staphylococcus aureus | 10 - 50 | |

| Ethanolic Extract | Staphylococcus faecalis | 10 - 50 | |

| Ethanolic Extract | Bacillus subtilis | 10 - 50 | |

| Hexane Extract | Staphylococcus aureus | >100 | |

| Hexane Extract | Staphylococcus faecalis | 100 | |

| Hexane Extract | Bacillus subtilis | 100 |

Table 3: Quantitative Analysis of Phenolic Compounds in Solidago virgaurea Extracts

| Compound | Concentration (mg/g of dry extract) | Analytical Method | Reference |

| Rutin | 2.041 | HPLC-MS | [9] |

| Chlorogenic Acid | 3.708 | HPLC-MS | [9] |

| Caffeic Acid | 2.241 | HPLC-MS | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, isolation, and biological evaluation of bioactive compounds from Solidago virgaurea.

Extraction of Bioactive Compounds

3.1.1. Preparation of Methanolic Extract for Bioactivity Screening

-

Plant Material: Dried and powdered aerial parts of Solidago virgaurea.

-

Solvent: Methanol.

-

Procedure:

-

Macerate the plant powder with methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue two more times.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Lyophilize the resulting aqueous residue to obtain the crude methanolic extract.

-

Store the extract at -20°C until further use.

-

3.1.2. Optimized Extraction of Saponins

-

Plant Material: Dried and powdered herb of Solidago virgaurea, ground to a particle size of 2 mm.[2]

-

Solvent: 60% Ethanol.[2]

-

Procedure:

-

Mix the powdered plant material with 60% ethanol in a flask.

-

Heat the mixture in a boiling water bath for 30 minutes for infusion.[2]

-

Cool the mixture and filter.

-

The resulting extract is enriched in saponins. The quantitative content of saponins can be determined spectrophotometrically in terms of oleanolic acid after reaction with sulfuric acid.[2]

-

3.1.3. Extraction of Flavonoids and Phenolic Acids for HPLC Analysis

-

Plant Material: Dried and powdered inflorescences of Solidago virgaurea.

-

Solvent: 70% aqueous acetone, 70% aqueous methanol, or 70% aqueous ethanol.

-

Procedure:

-

Extract the plant material with the chosen solvent system.

-

Filter the extract.

-

For analysis of flavonoid aglycones, the extract can be hydrolyzed with acid.

-

The extract is then ready for analysis by HPLC-PDA or HPLC-MS.

-

Biological Activity Assays

3.2.1. DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.25 mM in methanol).

-

Methanol.

-

Test samples (extracts or pure compounds) at various concentrations.

-

Ascorbic acid or Trolox as a positive control.

-

-

Procedure:

-

Prepare a series of dilutions of the test sample in methanol.

-

In a 96-well microplate, add 100 µL of each sample dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

3.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

-

Materials:

-

96-well microplates.

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Test samples (extracts or pure compounds) at various concentrations.

-

Standard antibiotics as positive controls.

-

Inoculum of the microorganism adjusted to a 0.5 McFarland standard.

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test sample in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no antimicrobial agent).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the sample that shows no visible growth.

-

3.2.3. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

-

Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory potential.

-

Animals: Male Wistar rats (150-200 g).

-

Reagents:

-

Carrageenan (1% w/v solution in sterile saline).

-

Test compound (Solidago virgaurea extract or isolated compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium) as a positive control.

-

-

Procedure:

-

Divide the rats into groups (control, positive control, and test groups).

-

Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

-

After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the mean increase in paw volume in the control group, and V_treated is the mean increase in paw volume in the treated group.

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Solidago virgaurea exert their effects through the modulation of various cellular signaling pathways.

Anti-inflammatory Mechanisms: NF-κB and MAPK Pathways

The anti-inflammatory properties of Solidago virgaurea are, in part, attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10]

-

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate the transcription of these inflammatory mediators. Flavonoids and other phenolic compounds in Solidago virgaurea have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[10] One study demonstrated that an extract of Solidago virgaurea, as part of a combination herbal product, inhibited the translocation of the p65 subunit of NF-κB into the nucleus in LPS-activated human macrophages.[10]

-

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are crucial for signal transduction from the cell surface to the nucleus, regulating processes like inflammation, cell proliferation, and apoptosis. Natural products, including flavonoids, can modulate the phosphorylation and activation of these kinases, thereby influencing downstream inflammatory responses. While direct studies on Solidago virgaurea's specific effects on the MAPK pathway are still emerging, the known anti-inflammatory effects of its flavonoid constituents suggest a likely role in modulating this pathway.

Apoptosis Induction in Cancer Cells

Extracts of Solidago virgaurea have demonstrated cytotoxic activities against various cancer cell lines. One proposed mechanism involves the induction of apoptosis.

Experimental Workflows

The following diagram illustrates a general workflow for the investigation of bioactive compounds from Solidago virgaurea.

References

- 1. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conditions for Extraction of Saponins Solidágo virgáurea | Sergalieva | Drug development & registration [pharmjournal.ru]

- 3. researchgate.net [researchgate.net]

- 4. Solidago graminifolia L. Salisb. (Asteraceae) as a Valuable Source of Bioactive Polyphenols: HPLC Profile, In Vitro Antioxidant and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Antiphlogistic and analgesic effects of leiocarposide, a phenolic bisglucoside of Solidago virgaurea L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of Phytodolor® (STW 1) and components (poplar, ash and goldenrod) on human monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Virgaureasaponins: A Technical Guide to Isolation, Structure Elucidation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating and characterizing virgaureasaponins, a class of bioactive triterpenoid saponins derived from Solidago virgaurea (European goldenrod). The document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the scientific workflows involved. Virgaureasaponins are notable for their significant antifungal properties, particularly their ability to inhibit key virulence factors in Candida albicans.

Isolation and Purification of Virgaureasaponins

The isolation of virgaureasaponins from the aerial parts of Solidago virgaurea is typically achieved through a multi-step, bioassay-guided fractionation process. This ensures that the fractions with the highest biological activity are prioritized for further purification.

Experimental Protocol: Bioassay-Guided Fractionation

-

Extraction:

-

Air-dried and powdered aerial parts of S. virgaurea are macerated in a methanol/water solution (e.g., 70:30 v/v) at room temperature.

-

The resulting hydroalcoholic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and n-butanol.

-

The n-butanol fraction, which is typically enriched in saponins, is retained for further purification. This fraction is often tested for biological activity (e.g., antifungal assay) to confirm the presence of active compounds.

-

-

Initial Chromatographic Separation:

-

The active n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin.

-

The column is eluted with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, and 100% methanol).

-

Fractions are collected and screened for activity. The most active fractions (often the 75% and 100% methanol eluates) are pooled.

-

-

Medium-Pressure Liquid Chromatography (MPLC):

-

The pooled active fractions are further separated by MPLC on a reversed-phase C18 column.

-

A gradient elution system of acetonitrile in water is employed to separate the saponin mixture into several sub-fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification of individual virgaureasaponins is achieved using semi-preparative reversed-phase HPLC (RP-HPLC).

-

An isocratic or gradient elution with an acetonitrile/water mobile phase is used to yield pure compounds. Detection is often performed with an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric compounds like saponins.[1]

-

Structure Elucidation

The chemical structures of isolated virgaureasaponins are determined using a combination of modern spectroscopic techniques. High-Resolution Mass Spectrometry provides information on the molecular formula, while a suite of 1D and 2D Nuclear Magnetic Resonance experiments reveals the precise connectivity and stereochemistry of the aglycone and sugar moieties.

Experimental Protocol: Spectroscopic Analysis

-

High-Resolution Mass Spectrometry (HRMS):

-

Analyses are performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Samples are typically analyzed in negative ion mode [M-H]⁻, which provides clear deprotonated molecular ions for saponins.

-

The high mass accuracy allows for the unambiguous determination of the elemental composition and molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Spectra are recorded in a suitable deuterated solvent, such as pyridine-d₅ or methanol-d₄.

-

1D NMR: ¹H and ¹³C NMR spectra provide initial information on the types and number of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings (¹H-¹H correlations) within the same spin system, crucial for tracing the structure of sugar units.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is vital for determining the linkage points between sugar units and the attachment sites of the sugar chains to the triterpenoid aglycone.

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given spin system, useful for identifying all protons belonging to a single sugar residue from a single anomeric proton signal.

-

NOESY/ROESY (Nuclear/Rotating Frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps determine the stereochemistry and the sequence of sugar units.

-

-

Quantitative Data and Structural Information

Systematic bioassay-guided fractionation of S. virgaurea has led to the identification of several virgaureasaponins. The structures are based on a polygalacic acid aglycone, which is a hydroxylated oleanane-type triterpene. The following tables summarize key quantitative data for virgaureasaponin 4, a representative compound isolated from the plant.[2]

Table 1: Isolation and Mass Spectrometry Data for Virgaureasaponin 4

| Parameter | Description |

| Source | Aerial parts of Solidago virgaurea ssp. alpestris |

| Final Purification | Semi-preparative RP-HPLC |

| Molecular Formula | C₇₈H₁₂₄O₄₂ |

| Method | HR-ESI-MS (Negative Ion Mode) |

| [M-H]⁻ (Observed) | 1691.7613 m/z |

| [M-H]⁻ (Calculated) | 1691.7631 m/z |

Table 2: ¹³C and ¹H NMR Spectroscopic Data for Virgaureasaponin 4 (Aglycone Moiety) in Pyridine-d₅

Chemical shifts (δ) in ppm. Assignments based on 2D NMR experiments.

| Position | δc | δн | Position | δc | δн |

| 1 | 44.5 | 1.15, 1.95 | 16 | 81.1 | 5.25 |

| 2 | 71.0 | 4.61 | 17 | 48.6 | 2.15 |

| 3 | 86.8 | 4.10 | 18 | 42.5 | 2.58 |

| 4 | 43.5 | 2.45 | 19 | 47.7 | 1.18, 1.75 |

| 5 | 48.4 | 1.50 | 20 | 31.3 | 1.10 |

| 6 | 19.1 | 1.60, 1.78 | 21 | 34.6 | 1.35, 2.05 |

| 7 | 33.6 | 1.45, 1.55 | 22 | 33.5 | 1.90, 2.00 |

| 8 | 40.5 | 1.65 | 23 | 66.0 | 4.05, 4.45 |

| 9 | 47.9 | 1.80 | 24 | 15.6 | 1.25 |

| 10 | 37.4 | 1.20 | 25 | 18.0 | 1.10 |

| 11 | 24.3 | 1.95, 2.05 | 26 | 17.9 | 0.95 |

| 12 | 123.1 | 5.50 | 27 | 27.5 | 1.60 |

| 13 | 144.7 | - | 28 | 176.8 | - |

| 14 | 47.4 | 1.85 | 29 | 33.5 | 1.28 |

| 15 | 36.8 | 2.55, 2.70 | 30 | 25.1 | 1.05 |

Biological Activity Against Candida albicans

A primary driver for the study of virgaureasaponins is their potent and specific antifungal activity. Unlike many conventional antifungal agents that inhibit fungal growth, virgaureasaponins primarily target key virulence factors of Candida albicans, the most common human fungal pathogen.

Mechanism of Action

Research has shown that extracts of S. virgaurea and its isolated saponins do not significantly inhibit the growth of C. albicans in its yeast form.[3][4] Instead, their activity stems from the inhibition of two critical pathogenic processes:

-

Yeast-to-Hyphal Transition: They prevent the morphological switch from the benign yeast form to the invasive and pathogenic hyphal form.[2][5] This transition is essential for tissue invasion and the formation of resilient microbial communities.

-

Biofilm Formation: Virgaureasaponins strongly inhibit both the initial formation of C. albicans biofilms and the integrity of pre-formed biofilms.[3] Biofilms are a major clinical challenge as they confer high resistance to conventional antifungal drugs.

This targeted mode of action makes virgaureasaponins promising candidates for novel anti-virulence therapies, which may reduce the risk of drug resistance development compared to traditional fungicidal or fungistatic agents.

Table 3: In Vitro Activity of Virgaureasaponins Against C. albicans Yeast-to-Hyphal Transition

Data represents the percentage of C. albicans cells remaining in the non-pathogenic yeast form after incubation.

| Compound | Concentration | % Yeast Form (Activity) |

| Control (No Compound) | - | 19% |

| Virgaureasaponin 1 | 100 µg/mL | 95% |

| Virgaureasaponin 2 | 100 µg/mL | 93% |

| Virgaureasaponin 3 | 100 µg/mL | 94% |

| Virgaureasaponin 4 | 100 µg/mL | 96% |

Conclusion

Virgaureasaponins from Solidago virgaurea represent a class of natural products with significant therapeutic potential. The protocols outlined in this guide detail the systematic approach required for their successful isolation and structural characterization, relying on a combination of chromatographic and advanced spectroscopic methods. Their unique anti-virulence mechanism against C. albicans distinguishes them from conventional antifungals and positions them as compelling lead compounds for the development of new therapies aimed at combating fungal infections by disarming the pathogen rather than killing it. Further research into their structure-activity relationships and in vivo efficacy is warranted.

References

- 1. Triterpenoid saponins from the aerial parts of Solidago virgaurea alpestris with inhibiting activity of Candida albicans yeast-hyphal conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scanR [scanr.enseignementsup-recherche.gouv.fr]

- 3. Inhibition of Candida albicans yeast-hyphal transition and biofilm formation by Solidago virgaurea water extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solidago virgaurea L. Plant Extract Targeted against Candida albicans to Reduce Oral Microbial Biomass: A Double Blind Randomized Trial on Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of Oleanane-Type Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane-type triterpenoids are a class of naturally occurring pentacyclic triterpenoids that have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. These compounds, which share a common oleanane skeleton, are widely distributed throughout the plant kingdom and are found in various foods and medicinal herbs.[1][2] Their biological activities are extensive, including anti-inflammatory, antioxidant, antitumor, antiviral, and hepatoprotective effects, making them promising candidates for the development of new therapeutic agents.[2][3] This technical guide provides an in-depth overview of the primary natural sources of oleanane-type triterpenoids, detailed experimental protocols for their extraction and quantification, and a summary of their influence on key signaling pathways.

Prominent Oleanane-Type Triterpenoids and Their Natural Sources

The oleanane family is vast, with oleanolic acid, betulinic acid, and glycyrrhizin being among the most studied members. These compounds are often found as free acids or as aglycones of triterpenoid saponins.[1][2]

Oleanolic Acid: This compound is one of the most abundant triterpenoids in nature and can be isolated from over 1,600 plant species.[4][5] It is particularly concentrated in the epicuticular waxes of leaves and fruits, where it serves as a protective barrier.[3] Key dietary sources include olives and olive oil.[5]

Betulinic Acid: A pentacyclic triterpenoid with a lupane-type skeleton, betulinic acid is structurally related to the oleananes and is often discussed alongside them due to its similar biosynthetic origins and biological activities. It is notably found in the bark of the white birch tree (Betula species).[6][7]

Glycyrrhizin: This sweet-tasting triterpenoid saponin is the principal active component of licorice root (Glycyrrhiza species).[8][9] Structurally, it consists of an oleanane-type aglycone, glycyrrhetinic acid, linked to two molecules of glucuronic acid.

The following table summarizes the primary natural sources of these and other notable oleanane-type triterpenoids.

| Triterpenoid | Plant Source(s) | Plant Part(s) | Family |

| Oleanolic Acid | Olea europaea (Olive)[1][3][10] | Leaves, Fruit, Olive Oil | Oleaceae |

| Syzygium spp. (e.g., Java apple, rose apple)[1] | Myrtaceae | ||

| Phytolacca americana (American pokeweed)[1] | Phytolaccaceae | ||

| Ligustrum lucidum[3][4] | Leaves | Oleaceae | |

| Rosmarinus officinalis (Rosemary)[11] | Lamiaceae | ||

| Thymus persicus | Aerial parts | Lamiaceae | |

| Malus domestica (Apple)[3] | Peel | Rosaceae | |

| Betulinic Acid | Betula spp. (Birch)[6][7] | Bark | Betulaceae |

| Ziziphus spp. (e.g., Ber tree)[6][7] | Rhamnaceae | ||

| Syzygium spp.[6] | Myrtaceae | ||

| Diospyros spp.[6] | Ebenaceae | ||

| Glycyrrhizin | Glycyrrhiza glabra (Licorice)[8][9] | Root | Fabaceae |

| Glycyrrhiza uralensis[8] | Root | Fabaceae | |

| Glycyrrhiza inflata[8] | Root | Fabaceae | |

| Maslinic Acid | Malus domestica (Apple)[2] | Peels | Rosaceae |

| Soyasaponins | Glycine max (Soybean)[12] | Fabaceae | |

| Hederagenin | Paeonia rockii ssp. rockii[2] | Roots | Paeoniaceae |

Quantitative Data on Oleanane Triterpenoid Content

The concentration of oleanane-type triterpenoids can vary significantly depending on the plant species, cultivar, geographical location, and developmental stage.[3] The following tables provide a summary of quantitative data from various studies.

Table 1: Oleanolic Acid Content in Various Plant Sources

| Plant Source | Plant Part | Content (mg/100g DW) | Reference(s) |

| Thymus persicus | Aerial Parts | 480.6 | |

| Olea europaea (Olive) | Leaves | Up to 2716 | [13] |

| Eriobotrya japonica (Loquat) | Leaves | 1400 | [4] |

| Fructus Ligustri Lucidi | 596.3 - 626.1 | [4] | |

| Green Raisins | 79 | [4] | |

| Cranberries | 17.8 | [4] | |

| Blueberries | 13.9 | [4] |

Table 2: Betulinic Acid Content in Various Plant Sources

| Plant Source | Plant Part | Content (mg/100g DW) | Reference(s) |

| Thymus persicus | Aerial Parts | 856.9 | |

| Betula spp. (Birch) | Bark | 20 - 2000 | [14] |

| Rosmarinus officinalis (Rosemary) | 100 | [11] | |

| Malus domestica (Apple) | 440 | [11] | |

| Pears | 259 | [11] |

Table 3: Ursolic Acid Content in Various Plant Sources (Often co-occurs with Oleanolic Acid)

| Plant Source | Plant Part | Content (mg/100g DW) | Reference(s) |

| Thymus persicus | Aerial Parts | 941.7 | |

| Calendula officinalis | Flowers | Up to 2050 | [10] |

Experimental Protocols

The extraction and isolation of oleanane-type triterpenoids from natural sources are critical steps for their study and utilization. The choice of methodology depends on the plant matrix and the target compound.

Protocol 1: General Extraction of Oleanane Triterpenoids

This protocol describes a general method for the extraction of oleanane triterpenoids from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (MeOH) or Ethanol (EtOH)

-

n-butanol

-

Ethyl acetate (EtOAc)

-

Hexane

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate the dried and powdered plant material with methanol or 70% ethanol at room temperature.[6][15] For exhaustive extraction, this process can be repeated multiple times.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[6]

-

Suspend the crude extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.[6] Oleanane triterpenoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Collect the desired fractions and evaporate the solvent to yield the enriched extract.

Protocol 2: Isolation of Oleanane Triterpenoids by Column Chromatography

This protocol outlines the purification of individual oleanane triterpenoids from an enriched extract.

Materials:

-

Enriched triterpenoid extract

-

Silica gel for column chromatography

-

Octadecylsilyl (ODS) silica gel for reversed-phase chromatography

-

Solvent systems for elution (e.g., chloroform-methanol, acetonitrile-water gradients)

-

Thin-layer chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Procedure:

-

Adsorb the enriched extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with an appropriate non-polar solvent.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing solvent polarity (e.g., starting with chloroform and gradually adding methanol).[16]

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest.

-

For further purification, subject the combined fractions to reversed-phase column chromatography (ODS) or preparative HPLC.[16][17]

Protocol 3: Quantification of Oleanane Triterpenoids by HPLC

This protocol details the quantitative analysis of oleanane triterpenoids using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Extracted and purified triterpenoid sample

-

Reference standards of the target triterpenoids

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Mobile phase (e.g., methanol-phosphoric acid-water, acetonitrile-water with phosphoric acid)[17]

-

HPLC grade solvents

Procedure:

-

Prepare standard solutions of the reference compounds at known concentrations.

-

Dissolve the sample extract in the mobile phase or a suitable solvent.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Set up the HPLC method. A typical method for oleanolic and ursolic acids involves a C18 column and a mobile phase of methanol, phosphoric acid, and water (e.g., 87:0.05:12.95, v/v/v) in an isocratic elution. Detection is commonly performed at 210 nm.[18]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each triterpenoid in the sample by using the calibration curve.

Signaling Pathways and Experimental Workflows

Oleanane-type triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Synthetic oleanane triterpenoids, in particular, are potent activators of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[19] They have also been shown to inhibit pro-inflammatory pathways such as NF-κB.[16][19]

Diagrams of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a simplified overview of the oleanane triterpenoid biosynthesis pathway, a general experimental workflow for their isolation and identification, and their interaction with the Nrf2 signaling pathway.

Caption: Overview of the oleanane triterpenoid biosynthesis pathway.

Caption: Experimental workflow for isolation and analysis.

Caption: Nrf2 pathway activation by oleanane triterpenoids.

Conclusion

Oleanane-type triterpenoids represent a valuable and abundant source of bioactive compounds with significant potential for pharmaceutical development. This guide has provided a comprehensive overview of their primary natural sources, with a focus on oleanolic acid, betulinic acid, and glycyrrhizin. The detailed experimental protocols for extraction, isolation, and quantification offer a practical framework for researchers in this field. Furthermore, the elucidation of their interactions with key signaling pathways, such as Nrf2, underscores the molecular basis for their therapeutic effects. Continued research into the vast diversity of oleanane triterpenoids in nature is crucial for unlocking their full potential in preventing and treating chronic diseases.

References

- 1. Oleanolic acid - Wikipedia [en.wikipedia.org]

- 2. Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tmrjournals.com [tmrjournals.com]

- 5. foodstruct.com [foodstruct.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Betulinic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Glycyrrhizin - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. foodstruct.com [foodstruct.com]

- 12. mdpi.com [mdpi.com]

- 13. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Clerodane Diterpenes in Asteraceae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a prolific source of structurally complex and biologically active secondary metabolites. Among these, clerodane diterpenes have emerged as a particularly promising class of natural products, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the recent discoveries of novel clerodane diterpenes from the Asteraceae family, with a focus on their isolation, structural elucidation, and biological evaluation. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Clerodane diterpenes are a group of bicyclic diterpenoids characterized by a decalin core and a varied side chain at the C-9 position.[1] Their structural diversity, arising from different stereochemistries at the decalin ring junction and various modifications of the core skeleton and side chain, contributes to their broad spectrum of biological activities.[1] The Asteraceae family has proven to be a rich reservoir of these compounds, with genera such as Solidago and Baccharis being particularly well-studied. Recent research has led to the isolation and characterization of numerous novel clerodane diterpenes from these and other Asteraceae species, many of which have demonstrated significant potential as therapeutic leads. This guide aims to consolidate this recent information to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Novel Clerodane Diterpenes from Asteraceae and their Biological Activities

The following tables summarize the quantitative data for recently discovered clerodane diterpenes from representative species of the Asteraceae family.

Table 1: Antimicrobial Activity of Novel Clerodane Diterpenes from Solidago gigantea

| Compound Name | Source Organism | Test Organism | MIC (µg/mL) | Reference |

| Diangelate solidagoic acid J | Solidago gigantea | Clavibacter michiganensis | 17 | [2] |

| Solidagoic acid C | Solidago gigantea | Clavibacter michiganensis | 133 | [2] |

| Solidagoic acid D | Solidago gigantea | Bacillus subtilis | >133 | [2] |

Table 2: Cytotoxic Activity of Novel Clerodane Diterpenes against Human Cancer Cell Lines

| Compound Name | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Polyalthialdoic acid | Polyalthia longifolia | HL-60 (Leukemia) | 21.8 | [3] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Polyalthia longifolia | HL-60 (Leukemia) | 13.7 | [3] |

| Casearin J | Casearia sp. | CCRF-CEM (T-ALL) | 0.08 | [4] |

| Casearin J | Casearia sp. | Jurkat (T-ALL) | 0.12 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel clerodane diterpenes from Asteraceae.

General Experimental Workflow

The overall process for the discovery of novel clerodane diterpenes follows a systematic workflow, from the collection of plant material to the final characterization of the isolated compounds.

Extraction and Isolation Protocol

This protocol is a generalized procedure based on methods reported for the isolation of solidagoic acids from Solidago gigantea.[2]

-

Plant Material and Extraction:

-

Air-dry the leaves of Solidago gigantea at room temperature.

-

Grind the dried leaves into a fine powder.

-

Macerate the powdered plant material with n-hexane at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

-

-

Bioassay-Guided Fractionation (Column Chromatography):

-

Subject the crude n-hexane extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of a defined volume (e.g., 50 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) and test for biological activity (e.g., antimicrobial assay).

-

Pool the active fractions based on their TLC profiles and bioactivity.

-

-

Purification (Preparative High-Performance Liquid Chromatography - HPLC):

-

Further purify the active fractions using preparative HPLC on a C18 reversed-phase column.

-

Use a suitable mobile phase, such as a gradient of methanol and water, for elution.

-

Monitor the elution profile using a UV detector.

-

Collect the peaks corresponding to the pure compounds.

-

Evaporate the solvent to yield the isolated clerodane diterpenes.

-

Structure Elucidation Protocol

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum (HRMS) to determine the molecular formula of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire the following 1D and 2D NMR spectra:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH3, CH2, CH, C).

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two- and three-bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry of the molecule.

-

-

-

Data Analysis:

-

Integrate the data from all the spectroscopic experiments to deduce the planar structure and relative stereochemistry of the novel clerodane diterpene.

-

Signaling Pathways and Mechanisms of Action

Several novel clerodane diterpenes from the Asteraceae family have been shown to exert their biological effects by modulating specific signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway

Certain clerodane diterpenes have been found to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[3][4] This process is often initiated by an increase in reactive oxygen species (ROS) and disruption of mitochondrial function.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some clerodane diterpenes are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Conclusion and Future Directions

The Asteraceae family continues to be a valuable source for the discovery of novel clerodane diterpenes with potent biological activities. The methodologies outlined in this guide provide a framework for the systematic investigation of these compounds. Future research should focus on the exploration of untapped Asteraceae species, the development of more efficient isolation and structure elucidation techniques, and in-depth studies of the mechanisms of action of these promising natural products. The information presented herein is intended to empower researchers and drug development professionals to advance the discovery and development of new therapeutics derived from this important class of natural products.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Phytochemical Profile of Solidago virgaurea Extracts: A Technical Guide

Introduction

Solidago virgaurea L., commonly known as European goldenrod, is a perennial plant belonging to the Asteraceae family. It has a long history of use in traditional medicine for various ailments, particularly those related to the urinary tract and inflammation.[1][2][3] Modern scientific research has focused on elucidating the phytochemical composition of S. virgaurea extracts to understand the basis of its therapeutic effects. This technical guide provides an in-depth overview of the phytochemical profile of S. virgaurea, detailing the major classes of compounds, their quantitative analysis, experimental protocols for their isolation and identification, and their known biological activities with a focus on relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Major Phytochemical Constituents

Extracts of Solidago virgaurea are rich in a diverse array of bioactive compounds. The primary classes of phytochemicals identified include flavonoids, phenolic acids, terpenoids (monoterpenes, sesquiterpenes, and diterpenes), and triterpenoid saponins.[1][3][4]

Flavonoids: S. virgaurea is particularly rich in flavonoids, which are believed to be major contributors to its pharmacological activities.[3] These are primarily glycosides of quercetin and kaempferol.[1][4] Some of the most representative flavonoids include rutin, hyperoside, isoquercitrin, astragalin, and quercitrin.[3][5] The aglycones, quercetin and kaempferol, are also present.[6]

Phenolic Acids: A variety of phenolic acids and their derivatives are found in S. virgaurea. These include C6-C1 glycosides like virgaureoside and leiocarposide, and C6-C3 polyphenolic acids such as caffeic acid, chlorogenic acid, and ferulic acid.[1] Leiocarposide is noted for its analgesic, anti-inflammatory, and spasmolytic effects.

Terpenoids: The essential oil of S. virgaurea is composed of monoterpenes and sesquiterpenes.[1] Dominant monoterpenes include α-pinene and β-pinene, while germacrene D is a major sesquiterpene.[7][8] The plant also contains clerodane-type diterpenes.[1]

Saponins: S. virgaurea is characterized by the presence of oleanane-type triterpene saponins.[1] These include a series of compounds known as virgaureasaponins and solidagosaponins.[3][9]

Quantitative Phytochemical Analysis

The concentration of phytochemicals in Solidago virgaurea extracts can vary depending on factors such as the plant part used, geographical origin, harvest time, and the extraction method employed.[10][11] The following tables summarize quantitative data from various studies.

Table 1: Phenolic Compounds in Solidago virgaurea Methanolic Extract

| Compound | Concentration (µg/g) | Reference |

| trans-Cinnamic acid | 126.19 | [12][13] |

| Chlorogenic acid | 58.83 | [12] |

| Vanillin | 26.17 | [12] |

| Rutin | 11.36 | [12] |

| Gentisic acid | 11.03 | [12] |

| Quercetin | 2.47 | [12][14] |

Table 2: Total Phenolic and Flavonoid Content in Solidago virgaurea Extracts

| Extract Type | Total Phenolic Content | Total Flavonoid Content | Reference |

| Methanolic Extract | 413.82 mg GA/mg extract | - | [12][13][14] |

| Dry Extract from S. canadensis | 96.40 mg GAE/g DW | 66.4 mg RE/g DW | [8] |

| Dry Extract from S. virgaurea | 74.01 mg GAE/g DW | 21.3 mg RE/g DW | [8] |

Table 3: Saponin Content in Solidago virgaurea

| Plant Part | Saponin Content (% of dry weight) | Reference |

| Herb | 9.8 ± 1.2 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction and analysis of phytochemicals from S. virgaurea.

Protocol 1: Extraction of Saponins from Solidago virgaurea Herb

This protocol is based on the optimization study for saponin extraction.[15]

1. Plant Material Preparation:

-

Collect the aerial parts of Solidago virgaurea during the flowering period.

-

Dry the plant material in the shade.

-

Grind the dried herb to a particle size of 2 mm.

2. Extraction:

-

Place a known amount of the powdered herb into a flask.

-

Add 60% ethanol as the extraction solvent.

-

Perform infusion in a boiling water bath for 30 minutes.

-

Cool and filter the extract.

3. Quantification (Spectrophotometric Method):

-

The quantitative content of saponins is determined by direct spectrophotometry based on the reaction with sulfuric acid, with results expressed in terms of oleanolic acid.

Protocol 2: Analysis of Phenolic Compounds by LC-MS/MS

This protocol is adapted from a study that quantified phenolic compounds in a methanolic extract of S. virgaurea.[12][13][14]

1. Sample Preparation:

-

Prepare a methanolic extract of the plant material.

-

Filter the extract through a 0.45 µm membrane filter before injection.

2. LC-MS/MS System and Conditions:

-

LC System: An Agilent 1200 series HPLC or equivalent.

-

Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

-

Gradient Elution: A typical gradient could be: 15% A for 5 min, then a linear gradient to 55% A over 30 min, followed by a wash and re-equilibration step.[16]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often used for phenolic compounds.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification of specific phenolics.

Protocol 3: Analysis of Essential Oil by GC-MS

This protocol is based on the analysis of essential oils from S. virgaurea.[17]

1. Extraction of Essential Oil:

-

Hydrodistillation: Subject the aerial parts of the plant to hydrodistillation for 3 hours using a Clevenger-type apparatus.

-

Microwave-Assisted Hydrodistillation: This can be a more rapid alternative.

2. GC-MS System and Conditions:

-

GC System: An Agilent 7890A GC or equivalent.

-

Column: A non-polar capillary column such as HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 60°C, hold for 2 min, then ramp to 280°C at a rate of 5°C/min, and hold for 5 min.

-

Injector Temperature: 250°C.

-

MS System: A mass selective detector (e.g., Agilent 5975C).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

Compound Identification: Compare the mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

Biological Activities and Signaling Pathways

The rich phytochemical profile of Solidago virgaurea translates to a wide range of pharmacological activities, including antioxidant, anti-inflammatory, diuretic, antimicrobial, and antitumor effects.[1][4]

One notable study demonstrated that Methyl 3,5-dicaffeoyl quinate (MDQ), a compound found in S. virgaurea, exerts antiproliferative effects on HT-29 colon cancer cells.[1] This effect is achieved by inducing cell cycle arrest and apoptosis through the inhibition of the PI3K/Akt and ERK signaling pathways.[1]

Signaling Pathway Diagram

Caption: Inhibition of PI3K/Akt and ERK signaling pathways by Methyl 3,5-dicaffeoyl quinate (MDQ).

Experimental Workflow Diagram

Caption: General workflow for phytochemical analysis and biological evaluation of Solidago virgaurea extracts.

Conclusion

Solidago virgaurea is a valuable source of a wide range of bioactive phytochemicals, including flavonoids, phenolic acids, terpenoids, and saponins. This technical guide has provided a comprehensive overview of its phytochemical profile, supported by quantitative data and detailed experimental protocols for extraction and analysis. The elucidation of the mechanisms of action, such as the inhibition of key signaling pathways by specific compounds, underscores the potential of S. virgaurea for the development of new therapeutic agents. Further research is warranted to fully explore the synergistic effects of its complex mixture of compounds and to translate these findings into clinical applications.

References

- 1. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solidago virgaurea Dry Extract | Vemo Corp [vemocorp.com]

- 7. mdpi.com [mdpi.com]

- 8. mjhs.md [mjhs.md]

- 9. Triterpenoid saponins from the aerial parts of Solidago virgaurea alpestris with inhibiting activity of Candida albicans yeast-hyphal conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Phytochemical Analysis of Solidago Virgaurea: Quantitative Analysis of Bioactive Compounds By LC-MS/MS, Ascertaining the Antioxidant Activity and Phenolic Profile by Potentiometric Sensors | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. agrifoodscience.com [agrifoodscience.com]

- 15. Conditions for Extraction of Saponins Solidágo virgáurea | Sergalieva | Drug development & registration [pharmjournal.ru]

- 16. akjournals.com [akjournals.com]

- 17. Influence of the Extraction Method on the Biological Potential of Solidago virgaurea L. Essential Oil and Hydrolates [mdpi.com]

A Technical Guide to the Preliminary Bioactivity Screening of Solidago Species

The genus Solidago, commonly known as goldenrod, encompasses over 100 species, many of which have a long history of use in traditional medicine.[1][2] Species such as Solidago virgaurea, Solidago canadensis, and Solidago gigantea are recognized for their rich composition of bioactive compounds, including flavonoids, phenolic acids, terpenoids, and saponins.[1][3] These compounds contribute to a wide range of pharmacological activities, such as anti-inflammatory, antioxidant, diuretic, antimicrobial, and antitumor effects.[3][4] This guide provides a comprehensive overview of the preliminary screening of Solidago species for bioactivity, intended for researchers, scientists, and professionals in drug development.

Phytochemical Composition of Solidago Species

The bioactivity of Solidago species is attributed to their complex phytochemical profile. The primary classes of compounds responsible for their therapeutic effects include:

-

Flavonoids: Quercetin, kaempferol, rutin, and their glycosides are major flavonoids in Solidago.[3][5] The European Pharmacopoeia standardizes Solidago herba based on its flavonoid content.[3]

-

Phenolic Acids: Caffeoylquinic acid derivatives, such as chlorogenic acid, are prominent.[4][6] Other phenolic acids like gallic, ferulic, and vanillic acids are also present.[3]

-

Terpenoids: The essential oils of Solidago species are rich in monoterpenes and sesquiterpenes, including α-pinene, limonene, germacrene D, and β-caryophyllene.[7] Diterpenes, particularly clerodane-type diterpenes from species like S. gigantea, have shown significant antibacterial and antifungal properties.[8][9]

-

Triterpene Saponins: Oleanane-type triterpene saponins are characteristic of the genus and contribute to the anti-inflammatory and diuretic effects.[3][5]

Table 1: Major Bioactive Compounds Identified in Selected Solidago Species

| Compound Class | Compound | S. canadensis | S. virgaurea | S. gigantea | S. graminifolia |

| Flavonoids | Rutin (Quercetin-3-rutinoside) | ✓[3][6] | ✓[5] | ✓[4] | |

| Quercitrin (Quercetin-3-rhamnoside) | ✓[6] | ✓[4] | ✓[4] | ||

| Hyperoside (Quercetin-3-galactoside) | ✓[1] | ✓[4] | |||

| Kaempferol glycosides | ✓[3] | ✓[1] | ✓[4] | ||

| Phenolic Acids | Chlorogenic acid (5-caffeoylquinic acid) | ✓[3][6] | ✓[4] | ✓[4] | ✓[4] |

| Caffeic acid | ✓[3] | ✓[4] | |||

| Dicaffeoylquinic acid | ✓[6] | ||||

| Terpenoids | α-Pinene | ✓[7] | ✓[7] | ✓[10] | |

| Germacrene D | ✓[3][7] | ✓[7] | ✓[10] | ||

| Limonene | ✓[3][7] | ✓[7] | |||

| Clerodane Diterpenes | ✓[8][9] | ||||

| Saponins | Triterpene Saponins | ✓[3] | ✓[1][5] |

Experimental Protocols

A systematic approach to screening Solidago species for bioactivity involves several key experimental stages, from sample preparation to a battery of in vitro assays.

General Workflow for Bioactivity Screening

The preliminary screening process follows a logical progression from plant material collection to the identification of bioactive extracts.

Caption: General workflow for preliminary bioactivity screening of Solidago species.

Plant Material Preparation and Extraction

This initial step is critical for obtaining high-quality extracts for subsequent bioactivity testing.

-

Collection: Plant material (e.g., aerial parts, flowers, roots) is collected during the appropriate phenological stage, typically the blooming period.[11]

-

Drying: The collected plant material is air-dried at room temperature or in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.[11]

-

Extraction:

-

Weigh a specific amount of the plant powder (e.g., 10 g).

-

Macerate the powder with a suitable solvent (e.g., 70% ethanol, 80% methanol) at a specific ratio (e.g., 1:10 w/v).[3][6]

-

The mixture is typically agitated for a defined period (e.g., 24 hours) at room temperature.[3]

-

The extract is filtered through filter paper (e.g., Whatman No. 1).

-

The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[12]

-

The resulting crude extract is stored at a low temperature (e.g., 4°C or -20°C) until further analysis.[12]

-

Phytochemical Analysis

Quantitative assessment of major phytochemical classes provides an initial indication of the extract's potential bioactivity.

-

Total Phenolic Content (TPC) - Folin-Ciocalteu Method:

-

Prepare a stock solution of the plant extract in the extraction solvent.

-

Mix a small volume of the diluted extract (e.g., 0.5 mL) with Folin-Ciocalteu reagent (e.g., 2.5 mL, diluted 1:10 with distilled water).

-

After a few minutes (e.g., 5 min), add a sodium carbonate solution (e.g., 2 mL, 7.5% w/v).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours).

-

Measure the absorbance at a specific wavelength (e.g., 760 nm) using a spectrophotometer.[7]

-

Quantify the TPC using a calibration curve prepared with a standard, such as gallic acid. Results are typically expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).[6]

-

-

Total Flavonoid Content (TFC) - Aluminum Chloride Colorimetric Method:

-

Mix a volume of the plant extract with distilled water and a sodium nitrite solution (e.g., 5% NaNO₂).

-

After 5 minutes, add an aluminum chloride solution (e.g., 10% AlCl₃).

-

After another 6 minutes, add sodium hydroxide (e.g., 1 M NaOH) and dilute with distilled water.

-

Measure the absorbance immediately at a specific wavelength (e.g., 412 or 510 nm).[7]

-

Calculate the TFC using a calibration curve of a standard like rutin or quercetin. Results are expressed as milligrams of rutin equivalents per gram of dry extract (mg RE/g).[4]

-

Antioxidant Activity Assays

Multiple assays are recommended to evaluate the antioxidant capacity of the extracts through different mechanisms.[6]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Add different concentrations of the plant extract to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

-

Measure the decrease in absorbance at a specific wavelength (e.g., 515-517 nm).[13]

-

Calculate the percentage of radical scavenging activity. The results can be expressed as an IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).[14]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a buffer (e.g., phosphate buffer) to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add various concentrations of the plant extract to the diluted ABTS•+ solution.

-

Measure the absorbance after a certain incubation period (e.g., 6 minutes).

-

Calculate the percentage of inhibition and determine the IC50 value or express the results as Trolox equivalents.[15][16]

-

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Antimicrobial Activity Assays

These assays determine the ability of Solidago extracts to inhibit the growth of pathogenic microorganisms.

-

Agar Disc Diffusion Method:

-

Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and inoculate them with a standardized microbial suspension.

-

Impregnate sterile paper discs with a known concentration of the plant extract.

-

Place the discs on the surface of the inoculated agar plates.

-

Use a solvent-loaded disc as a negative control and a standard antibiotic/antifungal disc as a positive control.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).[14]

-

Measure the diameter of the inhibition zone (in mm) around the discs.[14]

-

-

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Perform serial two-fold dilutions of the plant extract in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Add a standardized microbial inoculum to each well.

-

Include positive (inoculum only) and negative (medium only) controls.

-

Incubate the plate under suitable conditions.

-

The MIC is the lowest concentration of the extract that visibly inhibits microbial growth.[8][14]

-

Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of plant extracts on cultured cell lines.

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:

-

Seed cells (e.g., human tumor cell lines) in a 96-well plate and allow them to adhere overnight.[12][17]

-

Treat the cells with various concentrations of the plant extract and incubate for a specific period (e.g., 48 or 72 hours).[12]

-

Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the extract that inhibits cell growth by 50%).[12]

-

Summary of Bioactivity Data

The following tables summarize quantitative data from various studies on the bioactivity of Solidago species.

Table 2: Antioxidant Activity of Solidago Species Extracts

| Species | Plant Part & Solvent | Assay | Result |

| S. canadensis | Leaves (Methanol) | DPPH | 83.2% inhibition[13] |

| S. canadensis | Flowers (Ethanol) | ABTS | Higher than leaf extracts[6] |

| S. canadensis | Flowers (Ethanol) | DPPH | Higher than leaf extracts[6] |

| S. canadensis | Flowers (Ethanol) | FRAP | Higher than leaf extracts[6] |

| S. virgaurea | Aerial Parts (Methanol) | DPPH | IC50: 74.66 µg/mL[14] |

| S. graminifolia | Aerial Parts (Hydroalcoholic) | DPPH, ABTS | Promising antioxidant potential[4] |

Table 3: Antimicrobial Activity of Solidago Species Extracts

| Species | Extract/Compound | Microorganism | Assay | Result (MIC or Inhibition Zone) |

| S. canadensis | Herb Extract | Staphylococcus aureus | - | Moderate activity[3] |

| S. canadensis | Herb Extract | Enterococcus faecalis | - | Moderate activity[3] |

| S. virgaurea | Methanol Extract | Staphylococcus aureus | - | MIC: 50 µg/mL[14] |

| S. virgaurea | Methanol Extract | Escherichia coli | - | MIC: 50 µg/mL[14] |

| S. gigantea | Clerodane Diterpenes | Bacillus subtilis | Microdilution | IC50: 1.6 - 4.5 µg/mL; MIC: 2.2 - 8.3 µg/mL[8] |

| S. rugosa | (–)-hardwickiic acid | Bacillus spizizenii | Microdilution | IC50: 1.0 µg/mL[18] |

| S. graminifolia | Hydroalcoholic Extract | Staphylococcus aureus | - | Potent activity[4] |

| S. graminifolia | Hydroalcoholic Extract | Candida albicans | - | Important antifungal effect[4] |

Table 4: Cytotoxicity of Solidago Species Essential Oils

| Species | Plant Part | Cell Line | Assay | Result (IC50) |

| S. x niederederi | Leaves | A375 (Melanoma) | MTT | 6.72 µg/mL[17] |

| S. x niederederi | Leaves | HCT116 (Colon Cancer) | MTT | 6.82 µg/mL[17] |

| S. virgaurea | Leaves | A375 (Melanoma) | MTT | 7.96 µg/mL[17] |

| S. gigantea | Leaves | A375 (Melanoma) | MTT | 5.94 µg/mL[17] |

| S. canadensis | Leaves | A375 (Melanoma) | MTT | 12.63 µg/mL[17] |

| S. virgaurea var. gigantea | Whole Plant (Hexane fraction) | Various | - | Isolated cytotoxic compounds[19] |

Bioassay-Guided Isolation of Active Compounds

For extracts that demonstrate significant activity, a bioassay-guided fractionation and isolation process can be employed to identify the specific compounds responsible for the observed effects.

Caption: Workflow for bioassay-guided isolation of active compounds.

Conclusion

Solidago species represent a valuable reservoir of bioactive compounds with significant therapeutic potential. Preliminary screening reveals that these plants possess notable antioxidant, antimicrobial, and cytotoxic properties, largely attributable to their high content of flavonoids, phenolic acids, and terpenoids.[3][4][17] The methodologies outlined in this guide provide a robust framework for the systematic evaluation of Solidago extracts. Further research, including bioassay-guided isolation and in vivo studies, is warranted to fully characterize the active constituents and their mechanisms of action, paving the way for the development of new phytopharmaceuticals.

References

- 1. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the Extraction Method on the Biological Potential of Solidago virgaurea L. Essential Oil and Hydrolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solidago canadensis L. Herb Extract, Its Amino Acids Preparations and 3D-Printed Dosage Forms: Phytochemical, Technological, Molecular Docking and Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solidago graminifolia L. Salisb. (Asteraceae) as a Valuable Source of Bioactive Polyphenols: HPLC Profile, In Vitro Antioxidant and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Study of the Potential of Solidago virgaurea Extract as a Raw Material for Cosmetic Macroemulsions [mdpi.com]

- 6. Phenolic Profile and Antioxidant Capacity of Invasive Solidago canadensis L.: Potential Applications in Phytopharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjhs.md [mjhs.md]

- 8. otka-palyazat.hu [otka-palyazat.hu]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Comparative study of the morphological and phytochemical characterization of Romanian Solidago species. | Semantic Scholar [semanticscholar.org]

- 11. pjps.pk [pjps.pk]

- 12. japsonline.com [japsonline.com]

- 13. Invasive Solidago canadensis L. as a resource of valuable biological compounds | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Analysis of Root Phenolic Profiles and Antioxidant Activity of Five Native and Invasive Solidago L. Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. real.mtak.hu [real.mtak.hu]

- 17. Chemical Composition and Antiproliferative Effect of Essential Oils of Four Solidago Species (S. canadensis, S. gigantea, S. virgaurea and S.×niederederi) | Semantic Scholar [semanticscholar.org]

- 18. Antimicrobial Diterpenes from Rough Goldenrod (Solidago rugosa Mill.) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxic constituents from Solidago virga-aurea var. gigantea MIQ - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Classification of Solidagosaponins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical classification of solidagosaponins, a class of triterpenoid saponins predominantly found in plants of the Solidago genus, such as Solidago virgaurea (European goldenrod) and Solidago canadensis (Canadian goldenrod). This document details their structural diversity, summarizes key quantitative biological data, provides insights into their experimental analysis, and visualizes their potential molecular mechanisms of action.

Chemical Classification and Structure

Solidagosaponins belong to the oleanane-type of triterpenoid saponins. Structurally, they are glycosides consisting of a non-polar aglycone (sapogenin) and one or more polar sugar moieties. The aglycone of solidagosaponins is typically a derivative of oleanolic acid, such as polygalacic acid or bayogenin.

These saponins are further classified based on the number and attachment points of the sugar chains to the aglycone. Most solidagosaponins are bisdesmosidic, meaning they have two sugar chains attached to the aglycone, typically at the C-3 and C-28 positions. The complexity and variety of the sugar chains, including the type of monosaccharides, their sequence, and interglycosidic linkages, contribute to the vast structural diversity of solidagosaponins.

Structural Data of Representative Solidagosaponins

The structural information of several solidagosaponins isolated from Solidago species is summarized in the table below. This data is crucial for structure-activity relationship (SAR) studies in drug development.

| Saponin Name | Aglycone | Sugar Moiety at C-3 | Sugar Moiety at C-28 | Source Species |

| Virgaureasaponin 4 | Polygalacic acid | β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl | β-D-fucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl | Solidago virgaurea ssp. alpestris[1] |

| Virgaureasaponin 5 | Polygalacic acid | β-D-glucopyranosyl | β-D-fucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl | Solidago virgaurea ssp. alpestris[1] |

| Virgaureasaponin 6 | Polygalacic acid | β-D-glucopyranosyl | α-L-rhamnopyranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-[5-O-acetylapiofuranosyl-(1→3)-[4-O-(3-(3-hydroxy-1-oxobutoxy)-1-oxobutyl)]-β-D-fucopyranosyl] | Solidago virgaurea ssp. alpestris[1] |

| Canadensissaponin 1 | Bayogenin | β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl | α-L-rhamnopyranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-[β-D-xylopyranosyl-(1→3)]-α-L-rhamnopyranosyl-(1→2)-[β-D-apio-D-furanosyl-(1→3)]-β-D-6-deoxyglucopyranosyl | Solidago canadensis |

| Canadensissaponin 2 | Bayogenin | β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl | α-L-rhamnopyranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-[β-D-xylopyranosyl-(1→3)]-α-L-rhamnopyranosyl-(1→2)-[β-D-apio-D-furanosyl-(1→3)]-arabinopyranosyl | Solidago canadensis |

| Canadensissaponin 3 | Bayogenin | β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl | α-L-rhamnopyranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→3)]-β-D-6-deoxyglucopyranosyl | Solidago canadensis |

| Canadensissaponin 4 | Bayogenin | β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl | α-L-rhamnopyranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→3)]-arabinopyranosyl | Solidago canadensis |

Biological Activity of Solidagosaponins

Solidagosaponins have been reported to exhibit a range of biological activities. The extracts of Solidago species containing these saponins have been traditionally used for their diuretic and anti-inflammatory properties.

Recent studies have begun to quantify the specific activities of isolated solidagosaponins. For instance, several virgaureasaponins isolated from Solidago virgaurea ssp. alpestris have demonstrated significant inhibitory activity against the yeast-hyphal conversion of Candida albicans, a key virulence factor for this opportunistic pathogen.[1] While extensive quantitative data for a broad range of solidagosaponins is still emerging, the existing findings highlight their potential as leads for the development of novel therapeutic agents.

Experimental Protocols

The isolation and structural elucidation of solidagosaponins involve a series of chromatographic and spectroscopic techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of solidagosaponins is depicted below.

References

The Architecture of Defense: An In-depth Technical Guide to Triterpenoid Saponin Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Triterpenoid saponins represent a vast and structurally diverse class of plant secondary metabolites with a wide array of commercially significant biological activities, including anti-inflammatory, anti-cancer, and adjuvant properties. This technical guide provides a comprehensive overview of the intricate biosynthetic pathways of these valuable compounds, detailing the key enzymatic players, regulatory networks, and the experimental methodologies employed in their study. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery, characterization, and metabolic engineering of triterpenoid saponins for pharmaceutical and other applications.

The Core Biosynthetic Pathway: From Simple Precursors to Complex Glycosides